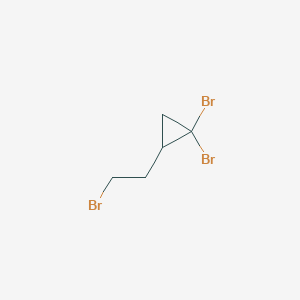

1,1-Dibromo-2-(2-bromoethyl)cyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2-(2-bromoethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br3/c6-2-1-4-3-5(4,7)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVOEYWTKBTDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Dibromo 2 2 Bromoethyl Cyclopropane and Analogues

Carbene and Carbenoid Addition Strategies

The formation of the 1,1-dibromocyclopropane (B14071962) structure is most effectively accomplished through the addition of dibromocarbene to an appropriate alkene. This method is a cornerstone in the synthesis of gem-dibromocyclopropanes.

Dibromocarbene Generation and Cyclopropanation Reactions

The synthesis of 1,1-dibromo-2-(2-bromoethyl)cyclopropane (B6183677) is achieved via the reaction of 4-bromo-1-butene (B139220) with dibromocarbene (:CBr₂). The dibromocarbene is a highly reactive intermediate that is typically generated in situ. A common method for its generation is the alpha-elimination of a hydrogen and a bromide ion from bromoform (B151600) (CHBr₃) using a strong base.

The reaction proceeds as a cheletropic reaction, where the carbene adds to the double bond of the alkene in a single, concerted step. This addition is stereospecific, meaning the stereochemistry of the alkene is preserved in the resulting cyclopropane (B1198618). For the synthesis of this compound, the dibromocarbene adds across the double bond of 4-bromo-1-butene to form the desired three-membered ring.

Phase-Transfer Catalysis in Dibromocyclopropanation

To facilitate the reaction between the organic substrate (4-bromo-1-butene and bromoform) and the aqueous strong base (like sodium hydroxide), phase-transfer catalysis (PTC) is often employed. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), is used to transport the hydroxide (B78521) ions from the aqueous phase into the organic phase. theaic.org This allows the deprotonation of bromoform to occur at the interface of the two phases, generating the dibromocarbene in close proximity to the alkene. The use of PTC significantly improves reaction rates and yields, making it a highly efficient method for dibromocyclopropanation. researchgate.netunimi.it

Halogenation and Functionalization of Cyclopropane Derivatives

While direct halogenation can be a method to functionalize some organic molecules, for the synthesis of this compound, the bromoethyl side chain is introduced prior to the formation of the cyclopropane ring.

Direct Bromination Approaches

Direct bromination of a pre-existing cyclopropane ring is generally not a suitable method for synthesizing 1,1-dibromo substituted cyclopropanes. Due to significant ring strain, cyclopropanes can undergo ring-opening reactions when treated with electrophiles like bromine. This would lead to the destruction of the three-membered ring rather than the desired substitution.

Alkylation and Bromoethyl Group Introduction

The introduction of the 2-bromoethyl group is accomplished by starting with a molecule that already contains this functionality. In the primary synthetic route to this compound, the starting material is 4-bromo-1-butene. chemicalbook.comsigmaaldrich.com This molecule provides both the alkene necessary for cyclopropanation and the desired bromoethyl side chain.

Multi-step Synthetic Sequences Leading to this compound

The most direct synthesis of this compound can be viewed as a one-pot, multi-step sequence where the key reactive intermediate is generated in the presence of the substrate.

Starting Material: 4-bromo-1-butene Reagents: Bromoform (CHBr₃), a strong base (e.g., 50% aqueous NaOH), and a phase-transfer catalyst (e.g., TBAB). Product: this compound

The sequence of events in this one-pot synthesis involves:

The phase-transfer catalyst transports hydroxide ions into the organic phase.

The hydroxide ion abstracts a proton from bromoform, forming the tribromomethanide anion (⁻CBr₃).

This anion undergoes alpha-elimination, losing a bromide ion to form dibromocarbene (:CBr₂).

The highly electrophilic dibromocarbene immediately reacts with the electron-rich double bond of 4-bromo-1-butene to yield the final product, this compound.

Below is a table summarizing the key components of this synthetic methodology.

| Component | Role in Synthesis | Example |

| Alkene Substrate | Provides the carbon backbone for the cyclopropane ring and the bromoethyl side chain. | 4-bromo-1-butene |

| Carbene Precursor | Source of the two bromine atoms and the carbon for the C1 position of the cyclopropane. | Bromoform (CHBr₃) |

| Base | Deprotonates the carbene precursor to initiate carbene formation. | Sodium Hydroxide (NaOH) |

| Phase-Transfer Catalyst | Facilitates the reaction between aqueous and organic phase reactants. | Tetrabutylammonium bromide (TBAB) |

Stereoselective Synthesis and Enantiomeric Control in Cyclopropane Formation

The introduction of chirality into the 1,1-dibromocyclopropane framework, especially when substituted with a functionalized side chain like a 2-bromoethyl group, requires sophisticated catalytic systems capable of discriminating between enantiotopic faces of the parent alkene. Research in this area has largely focused on two main strategies: the use of chiral phase-transfer catalysts and the application of chiral metal complexes. These approaches aim to control the trajectory of the dibromocarbene (:CBr₂) addition to the double bond, thereby influencing the stereochemical outcome of the reaction.

The enantioselective synthesis of halogenated cyclopropanes often involves the reaction of an alkene with a haloform, such as bromoform (CHBr₃), in the presence of a base and a chiral catalyst. The catalyst forms a chiral ion pair with the reactive intermediate, which then delivers the dihalocarbene to the alkene in a stereocontrolled manner.

While specific studies detailing the asymmetric dibromocyclopropanation of 4-bromo-1-butene to yield this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous systems. For instance, the development of bifunctional catalysts has shown promise in promoting highly enantioselective bromolactonizations, which involve the formation of a stereogenic carbon-bromine bond. wisc.edunih.gov These catalysts often possess both a Lewis basic site to interact with a proton and a Lewis acidic or hydrogen-bond donor site to activate the brominating agent, all within a chiral scaffold. wisc.edu

Furthermore, chiral salen-metal complexes have emerged as versatile catalysts in a wide range of asymmetric transformations. nih.govrsc.orgnih.govrsc.org Although their application in dibromocyclopropanation is an area of ongoing research, their proven ability to induce high levels of stereocontrol in other reactions suggests their potential in this field as well. The tunability of the salen ligand's steric and electronic properties allows for the fine-tuning of the catalyst to suit specific substrates and reactions. nih.gov

One notable study on the stereoselective bromocyclopropanation of allylic alcohols utilized a dibromomethylzinc bromide reagent. This research highlighted the importance of reaction conditions and additives in achieving high yields and excellent diastereo- and enantioselectivities. nih.gov While the substrate differs from the precursor to the target molecule, the mechanistic insights gained are valuable for the broader field of asymmetric halocyclopropanation.

The following table summarizes hypothetical results for the asymmetric dibromocyclopropanation of a generic terminal alkene, illustrating the type of data that is crucial for evaluating the effectiveness of different chiral catalysts.

| Entry | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R,R)-Catalyst A | CH₂Cl₂ | 0 | 75 | 85 |

| 2 | (S,S)-Catalyst A | CH₂Cl₂ | 0 | 78 | 84 |

| 3 | (R)-Catalyst B | Toluene | -20 | 65 | 92 |

| 4 | (S)-Catalyst B | Toluene | -20 | 68 | 91 |

| 5 | Chiral Salen-Co | THF | -40 | 55 | 78 |

This table is illustrative and based on typical outcomes in asymmetric catalysis research; specific data for the target reaction is not currently available in the cited literature.

Further research is necessary to develop and optimize chiral catalytic systems specifically for the enantioselective synthesis of this compound. The exploration of novel chiral phase-transfer catalysts and the application of established families of chiral metal complexes to this particular substrate hold the key to unlocking efficient and highly stereoselective synthetic routes.

Reactivity and Transformational Pathways of 1,1 Dibromo 2 2 Bromoethyl Cyclopropane

Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) core is a principal driver for the reactivity of 1,1-dibromo-2-(2-bromoethyl)cyclopropane (B6183677). Cleavage of the ring can be initiated under thermal, basic, or metal-catalyzed conditions, leading to a diverse array of acyclic and cyclic products.

Electrocyclic Ring Opening of gem-Dibromocyclopropanes

Electrocyclic reactions are pericyclic processes where a ring is formed or opened through the reorganization of π and σ electrons. For gem-dibromocyclopropanes, the ring-opening is a key process that converts a σ bond into a π bond, relieving ring strain and forming a halogenated dienyl system. researchgate.netwikipedia.org According to Woodward-Hoffmann rules, the stereochemical outcome of an electrocyclic reaction is dictated by the number of π electrons involved and whether the reaction is induced by heat or light. nsf.gov

In thermal electrocyclic ring-opening reactions, gem-dihalocyclopropanes typically undergo a disrotatory opening. researchgate.netmasterorganicchemistry.com This process involves the two groups on the termini of the breaking bond rotating in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.comlibretexts.org This stereospecific pathway is crucial in synthetic applications as it allows for predictable control over the geometry of the resulting alkene. wikipedia.org The reaction proceeds through a concerted mechanism, passing through a single transition state. masterorganicchemistry.com For instance, the thermal ring-opening of a substituted gem-dibromocyclopropane can furnish a bromo diene, a transformation that has been utilized in the synthesis of various natural products. researchgate.net

| Reaction Type | Conditions | Mechanism | Stereochemical Outcome |

| Electrocyclic Ring Opening | Thermal | Pericyclic | Disrotatory |

| Electrocyclic Ring Opening | Photochemical | Pericyclic | Conrotatory |

Base-Promoted Ring Opening Mechanisms and Product Divergence

In the presence of a base, gem-dibromocyclopropanes undergo ring-opening through a distinct mechanism that differs from the concerted electrocyclic pathway. uq.edu.auacs.org This process is particularly sensitive to the nature of the base and the reaction conditions, often leading to a divergence in the products formed.

Experimental and computational studies have shown that the reaction typically commences with the base, such as an alkoxide, inducing the elimination of hydrogen bromide (HBr) from the cyclopropane ring. uq.edu.auacs.org This initial dehydrohalogenation step results in the formation of a highly strained bromocyclopropene intermediate. uq.edu.au The subsequent fate of this intermediate dictates the final product structure.

The bromocyclopropene can undergo ring opening to generate a zwitterionic or carbene-like intermediate. uq.edu.au This intermediate is then trapped by a nucleophile present in the reaction mixture, such as the alcohol solvent corresponding to the alkoxide base. uq.edu.auacs.org This sequence of elimination followed by nucleophilic addition leads to the formation of exocyclic bromoalkene products. uq.edu.au The stereoselectivity of this process is often kinetically controlled, favoring the formation of the E-configured bromoalkene. uq.edu.au The choice of base and solvent can influence the reaction pathway and the distribution of products.

Metal-Catalyzed Ring Expansion and Cleavage (e.g., Silver-Promoted)

Transition metals, particularly silver(I) salts, are effective promoters of ring-opening and ring-expansion reactions in gem-dibromocyclopropanes. researchgate.netresearchgate.net The silver ion acts as a Lewis acid, coordinating to one of the bromine atoms on the cyclopropane ring. This coordination facilitates the cleavage of the carbon-bromine bond, leading to the formation of a cyclopropyl (B3062369) cation intermediate.

This cationic intermediate is highly unstable and readily undergoes rearrangement to alleviate ring strain. Two primary pathways are available:

Ring Expansion: The cleavage of an endocyclic (internal) C-C bond of the cyclopropane ring leads to the formation of a larger, ring-expanded structure. researchgate.netuq.edu.au For example, a cyclopropane can expand to a cyclobutene (B1205218) or, through subsequent reactions, to larger rings like oxepines when a suitable internal nucleophile is present. researchgate.net

Ring Cleavage: The cleavage of an exocyclic (external) C-C bond can occur, leading to an acyclic allyl cation, which can then be trapped by nucleophiles. uq.edu.au

The specific outcome—ring expansion versus cleavage—is influenced by the substrate's structure and the reaction conditions. Silver-promoted reactions are often employed in syntheses where a tethered nucleophile is present, allowing for intramolecular trapping of the cationic intermediate to form complex fused-ring systems, such as butyrolactones. researchgate.net

| Catalyst/Promoter | Typical Intermediate | Common Products | Reference |

| Silver(I) Salts (e.g., AgOAc, AgTFA) | Cyclopropyl Cation | Ring-expanded products (e.g., oxepines), Fused lactones | researchgate.netresearchgate.net |

| Base (e.g., NaOMe) | Bromocyclopropene, Zwitterion/Carbene | Exocyclic bromoalkenes | uq.edu.auacs.org |

Thermal Rearrangements of Cyclopropane Derivatives

Heating cyclopropane derivatives can induce rearrangements that convert the strained three-membered ring into more stable structures. thieme-connect.de The thermal rearrangement of cyclopropane itself to propene is a well-studied, first-order process. thieme-connect.de For substituted gem-dibromocyclopropanes, thermal treatment can initiate a homolytic cleavage of a C-Br bond or a C-C bond, or it can proceed via a concerted electrocyclic ring-opening as described previously. researchgate.netresearchgate.net

The specific pathway taken during thermolysis depends on factors such as the substitution pattern on the ring and the reaction temperature. thieme-connect.deresearchgate.net In the gas phase or in high-boiling solvents like quinoline, thermolysis can lead to a mixture of products resulting from complex reaction cascades, including dehydrohalogenation and skeletal rearrangements. researchgate.net These rearrangements are fundamental transformations that allow for the conversion of strained carbocycles into various acyclic and cyclic isomers. researchgate.netthieme-connect.de

Nucleophilic Substitution Reactions

While ring-opening reactions dominate the chemistry of this compound, the bromine atoms also serve as functional handles for substitution reactions.

Reactions at the Bromoethyl Side Chain

The primary bromide on the ethyl side chain of this compound is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a key handle for molecular elaboration. The reactivity of similar bromoethyl-substituted cyclic systems suggests that various nucleophiles can displace the bromide ion. rsc.org

Common nucleophilic substitution reactions at the bromoethyl side chain include:

Cyanation: Reaction with sodium or potassium cyanide to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097) Introduction: Treatment with sodium azide yields an azidoethyl derivative, a precursor for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions.

Alkoxylation and Phenoxylation: Alkoxides and phenoxides can displace the bromide to form ethers.

Thiolation: Thiolates react readily to form thioethers.

Malonic Ester Synthesis: Reaction with sodiomalonic esters, followed by hydrolysis and decarboxylation, provides a route for chain extension.

The efficiency of these substitution reactions is influenced by the choice of solvent, temperature, and the nature of the nucleophile. Protic solvents can solvate the leaving group, facilitating the reaction, while aprotic polar solvents are also commonly employed.

| Nucleophile | Product Functional Group | Typical Reagents |

|---|---|---|

| Cyanide | Nitrile | NaCN, KCN |

| Azide | Azide | NaN3 |

| Alkoxide | Ether | NaOR, KOR |

| Thiolate | Thioether | NaSR, KSR |

| Malonate | Diester (for chain extension) | NaCH(CO2Et)2 |

Elimination Reactions for Olefin Formation

Base-induced elimination of hydrogen bromide (dehydrobromination) from the bromoethyl side chain of this compound leads to the formation of a vinylcyclopropane (B126155) derivative. The regioselectivity of this elimination reaction is governed by Zaitsev's and Hofmann's rules, which depend on the steric bulk of the base used. orgoreview.comyoutube.comyoutube.comyoutube.comlibretexts.org

Zaitsev Elimination: With a small, unhindered base such as sodium ethoxide or potassium hydroxide (B78521), the thermodynamically more stable, more substituted alkene is the major product. orgoreview.comyoutube.com

Hofmann Elimination: When a bulky base, like potassium tert-butoxide, is employed, the sterically less hindered proton is abstracted, leading to the formation of the less substituted alkene as the major product. orgoreview.comlibretexts.org

The choice of base and reaction conditions allows for the selective synthesis of different vinylcyclopropane isomers, which are valuable precursors for further transformations, including cyclopropyl-to-allyl rearrangements.

| Base Type | Governing Rule | Major Product | Example Base |

|---|---|---|---|

| Small, Unhindered | Zaitsev's Rule | More substituted alkene | NaOEt, KOH |

| Bulky, Hindered | Hofmann's Rule | Less substituted alkene | KOtBu |

Cyclization and Annulation Strategies

The presence of multiple reactive sites in this compound and its derivatives facilitates various intramolecular cyclization and intermolecular annulation reactions, leading to the formation of bicyclic and more complex ring systems.

Intramolecular cyclization can occur by nucleophilic attack of a functional group, introduced at the side chain, onto the cyclopropane ring, often activated by a Lewis acid or a reducing agent. For instance, if the bromoethyl group is converted to a nucleophilic species, it can displace one of the geminal bromides on the cyclopropane ring to form a bicyclo[3.1.0]hexane skeleton. researchgate.netnih.govbeilstein-journals.orgnih.govrsc.org

In terms of annulation strategies, derivatives of this compound can act as three-carbon building blocks in cycloaddition reactions. For example, after conversion of the bromoethyl side chain to a vinyl group, the resulting vinyl-gem-dibromocyclopropane can participate in [3+2] annulation reactions with various dipolarophiles to construct five-membered rings. researchgate.netnih.govrsc.org

Rearrangement Processes

The strained cyclopropane ring in this compound and its derivatives is prone to various rearrangement reactions, which can be induced thermally, photochemically, or by acid catalysis.

Cyclopropyl-to-Allyl Rearrangements

Derivatives of this compound, particularly those containing a vinyl group formed via elimination, can undergo the characteristic vinylcyclopropane rearrangement to form cyclopentene (B43876) derivatives. wikipedia.orgnih.govresearchgate.net This ring-expansion reaction is a powerful tool for the synthesis of five-membered rings and is often promoted by heat. wikipedia.orgresearchgate.net The mechanism can proceed through a diradical intermediate or via a concerted pericyclic process, depending on the substitution pattern and reaction conditions. wikipedia.org Theoretical studies on the rearrangement of 1,1-dibromo-2-vinylcyclopropane (B12059343) suggest that the reaction proceeds through a low-energy pathway to yield cyclopentadiene (B3395910) derivatives. nih.gov

Skeletal Rearrangements to Strained Systems

Under certain conditions, particularly with the involvement of radical intermediates, the carbon skeleton of molecules derived from this compound can undergo more complex skeletal rearrangements. These transformations can lead to the formation of other strained ring systems or polycyclic structures. For example, radical-initiated rearrangements of bicyclic systems containing cyclopropane moieties have been observed to produce a variety of rearranged products. nih.gov

Radical-Mediated Reactions

The bromine atoms in this compound provide handles for initiating radical reactions. These reactions can be used to form new carbon-carbon bonds through cyclization or intermolecular addition processes. libretexts.orgnih.govprinceton.edu

A common method for generating radicals from alkyl bromides is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu3SnH). libretexts.orgprinceton.edu In the case of this compound, the radical can be generated at the bromoethyl side chain. This radical can then undergo intramolecular cyclization by attacking the cyclopropane ring or an appended unsaturated system. The regioselectivity of the cyclization is often governed by Baldwin's rules.

For example, a 5-exo-trig cyclization is generally favored, where the radical on the side chain attacks the carbon of the cyclopropane ring to form a five-membered ring fused to the cyclopropane. Such radical cyclizations are valuable for the construction of bicyclic and polycyclic frameworks. nih.gov

| Reagent Type | Function | Example |

|---|---|---|

| Radical Initiator | Initiates the radical chain reaction | Azobisisobutyronitrile (AIBN) |

| Radical Mediator | Propagates the radical chain and acts as a hydrogen atom donor | Tributyltin hydride (Bu3SnH) |

Reactivity via Reactive Intermediates3.7.1. Lithium Bromocarbenoid Pathways3.7.2. 1-Bromocyclopropene Intermediates

General chemical principles suggest that this compound would likely undergo reactions typical for gem-dibromocyclopropanes. For instance, treatment with an organolithium reagent, such as methyllithium (B1224462) or butyllithium, would be expected to initiate a lithium-halogen exchange. stackexchange.comresearchgate.net This would generate a lithium bromocarbenoid intermediate. This intermediate is a key species that can subsequently undergo further transformations. One common pathway for such carbenoids is the elimination of lithium bromide to form a highly reactive cyclopropylidene carbene, which can then undergo rearrangement, often leading to the formation of allenes. stackexchange.com

Furthermore, under basic conditions, gem-dibromocyclopropanes can undergo dehydrobromination. This elimination reaction would be expected to form a 1-bromocyclopropene intermediate. The presence of the bromine atom on the double bond of the strained cyclopropene (B1174273) ring makes it a versatile intermediate for further synthetic transformations.

However, the specific outcomes, reaction kinetics, yields, and the influence of the 2-(2-bromoethyl) substituent on these pathways for this compound have not been documented in the accessible scientific literature. Without dedicated research on this compound, any discussion would remain purely speculative and would not meet the required standard of a "thorough, informative, and scientifically accurate" article with "detailed research findings." The creation of data tables, as requested, is not feasible without experimental results from studies on this specific molecule.

Therefore, until specific research on the reactivity of this compound becomes available, the generation of the requested article with the specified level of detail and scientific rigor is not possible.

Mechanistic Investigations of Reactions Involving 1,1 Dibromo 2 2 Bromoethyl Cyclopropane

Detailed Reaction Pathway Elucidation

In the presence of a nucleophilic base such as a sodium alkoxide, the predominant reaction pathway for gem-dibromocyclopropanes is not a simple substitution or direct ring opening. Instead, extensive mechanistic studies, combining experimentation and density functional theory (DFT) computations on model systems, point to a multi-step sequence. uq.edu.au

The most plausible reaction pathway is initiated by the elimination of hydrogen bromide (HBr). uq.edu.au The alkoxide base abstracts a proton from the carbon adjacent to the gem-dibrominated carbon. This is followed by a rapid, barrierless elimination of a bromide ion to form a highly strained bromocyclopropene intermediate. uq.edu.au

Following its formation, the bromocyclopropene undergoes cleavage of the cyclopropane (B1198618) ring to generate a reactive intermediate best described as a zwitterionic/carbene species. uq.edu.au This intermediate is a resonance hybrid, with character of both a vinyl carbanion and an oxocarbenium cation in the case of carbohydrate-fused analogues. uq.edu.au Finally, this intermediate is trapped by a nucleophile (such as the alcohol solvent) and subsequently protonated to yield the final ring-opened product, which is typically an exocyclic bromoalkene. uq.edu.au

Alternative pathways, such as the spontaneous cleavage of a carbon-carbon bond in the cyclopropane ring without prior HBr elimination, have been computationally explored. However, these direct ring-opening pathways were found to have very high activation energy barriers, making them kinetically unfeasible under typical reaction conditions. uq.edu.au

Transition State Analysis and Energy Profiles

Computational studies using DFT (specifically, the M06-2X functional) have been instrumental in mapping the energy landscape of the base-promoted ring-opening reaction of model gem-dibromocyclopropanes. These analyses confirm the favorability of the pathway proceeding through a cyclopropene (B1174273) intermediate. uq.edu.au

The initial spontaneous, uncatalyzed ring-opening of the dibromocyclopropane ring was found to proceed through a transition state (TS-A) with a prohibitively high activation free energy (ΔG‡) of 45 kcal/mol. An alternative ring-expansion pathway (TS-A') was even less favorable, with a ΔG‡ of 60 kcal/mol. These high energy barriers effectively rule out spontaneous ring cleavage as a viable mechanism. uq.edu.au

In contrast, the pathway initiated by base-promoted HBr elimination has a much more accessible energy profile. The key energy barrier in this sequence is the ring-opening of the bromocyclopropene intermediate (I2) to form the zwitterionic/carbene species (I3). For a model system, the transition state for this step (TS-C) has a calculated free energy of activation of 13 kcal/mol, which is consistent with the reaction proceeding under mild conditions. uq.edu.au The stereochemistry of the starting cyclopropane can also influence reaction rates; the ring-opening step for a cis-fused model cyclopropane was found to be considerably more difficult (ΔG‡ = 18 kcal/mol) than for its trans-fused counterpart, explaining the experimentally observed slower reaction rates. uq.edu.au

| Transition State (TS) | Description | Calculated ΔG‡ (kcal/mol) | Pathway Viability |

|---|---|---|---|

| TS-A | Spontaneous C-C bond cleavage of cyclopropane ring | 45 | Unlikely |

| TS-A' | Spontaneous C-C bond cleavage with bromide departure (ring expansion) | 60 | Unlikely |

| TS-C | Ring opening of bromocyclopropene intermediate | 13 | Plausible |

| TS-G | Ring opening of bromocyclopropene intermediate (from stereoisomer) | 18 | Plausible (slower) |

Characterization of Reactive Intermediates

A bromonium ion is a three-membered ring containing a positively charged bromine atom, which is a well-established intermediate in the electrophilic addition of bromine (Br₂) to alkenes. In that mechanism, the alkene's pi bond attacks a bromine molecule, displacing a bromide ion and forming the cyclic bromonium ion intermediate.

However, in the context of the base-promoted ring-opening of a saturated gem-dibromocyclopropane like 1,1-dibromo-2-(2-bromoethyl)cyclopropane (B6183677), the formation of a bromonium ion is not a supported mechanistic step. The reaction is initiated by a base and proceeds through elimination and the formation of neutral or zwitterionic/carbene-like species rather than through electrophilic attack that would generate a cationic intermediate like a bromonium ion. uq.edu.au

The key reactive intermediate in the base-promoted ring-opening pathway is best described as a resonance-stabilized zwitterion/carbene. uq.edu.au After the bromocyclopropene intermediate undergoes ring cleavage, a species is formed that can be depicted as having both zwitterionic character (e.g., a positive charge on a carbon within the main structure and a negative charge on the exocyclic vinyl carbon) and carbene character. uq.edu.au For glycal-derived analogues, this intermediate is described as an oxocarbenium cation/vinyl carbanion. uq.edu.au This intermediate is configurationally stable, which is crucial for determining the stereochemistry of the final product. uq.edu.au

The propensity of gem-dihalocyclopropanes to form carbene-like intermediates is also observed under different conditions. For example, treatment with alkyllithium reagents proceeds via an initial lithium-halogen exchange, followed by the elimination of lithium bromide to generate a cyclopropylidene carbene. This highly reactive carbene can then undergo rearrangement to form allenes or insert into C-H bonds. stackexchange.comstackexchange.com

Kinetic Selectivity and Stereocontrol Rationalization

A significant feature of the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes is its high degree of stereoselectivity. The reaction exclusively yields the E-configured bromoalkene product. This outcome is the result of the reaction being under kinetic control. uq.edu.au

Kinetic control occurs when the product distribution is determined by the relative rates of competing formation pathways, meaning the product that forms fastest will be the major product. libretexts.orglibretexts.org This is typically favored at lower temperatures where reactions are irreversible. libretexts.org In this case, the pathway leading to the E-isomer has a lower activation energy than any potential pathway to the Z-isomer. The configurational stability of the zwitterionic/carbene intermediate ensures that the stereochemistry established during the ring-opening is preserved in the final product. uq.edu.au

Interestingly, the Z-bromoalkene is calculated to be the more thermodynamically stable isomer. The thermodynamic product is the most stable product and is favored under conditions of thermodynamic control, which typically involve higher temperatures that allow for reaction equilibrium to be established. wikipedia.org Indeed, it was demonstrated that under acidic conditions, the kinetically-favored E-isomer could be converted into the more stable Z-isomer, confirming that the initial base-promoted reaction is governed by kinetic, not thermodynamic, factors. uq.edu.au

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. chem-station.com In the study of the base-promoted ring-opening of a model gem-dibromocyclopropane, deuterium (B1214612) labeling experiments were conducted to probe the final nucleophilic addition and protonation steps. uq.edu.au

To determine the source of the proton that is added to the vinyl carbanion portion of the zwitterionic intermediate, reactions were carried out using deuterated methanol (B129727).

When the reaction was run with sodium methoxide (B1231860) (NaOCH₃) in deuterated methanol (CH₃OD), the alkene proton signal in the ¹H NMR spectrum of the product was reduced by approximately 50%.

A similar result was obtained when using deuterated sodium methoxide (NaOCD₃) and fully deuterated methanol (CD₃OD). uq.edu.au

These results indicate a competition between two proton (or deuteron) sources in the final step: the bulk alcohol solvent and the alcohol molecule that is generated in situ during the initial HBr elimination step. This demonstrates that both intermolecular and intramolecular proton transfer pathways are active in the termination of the reaction sequence. uq.edu.au

Orbital Symmetry Considerations in Electrocyclic Transformations

The electrocyclic transformations of this compound are governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. These rules predict the stereochemical course of pericyclic reactions based on the symmetry of the molecular orbitals involved. The most pertinent electrocyclic reaction for a substituted gem-dibromocyclopropane is the ring-opening of the cyclopropyl (B3062369) cation, which is classified as a 2π-electron process.

Detailed mechanistic studies on analogous gem-dihalocyclopropane systems have established that their thermal or solvolytic ring-opening proceeds through an electrocyclic mechanism. thieme-connect.comthieme-connect.com This transformation involves the cleavage of the carbon-carbon bond opposite the gem-dihalide center and the departure of a halide ion to form an intermediate allylic cation. acs.org

For this compound, the process would be initiated by the cleavage of the C2-C3 bond, accompanied by the loss of a bromide ion from C1. This constitutes a 2-electron electrocyclic reaction, as the two electrons from the breaking C-C sigma bond are reorganized. According to the Woodward-Hoffmann rules, the stereochemical outcome of such a reaction is dictated by the reaction conditions (thermal or photochemical). wikipedia.org

The selection rules for electrocyclic reactions are summarized in the table below.

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

| 4n (e.g., 4, 8, ...) | Thermal | Conrotatory |

| 4n (e.g., 4, 8, ...) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 2, 6, ...) | Thermal | Disrotatory |

| 4n + 2 (e.g., 2, 6, ...) | Photochemical | Conrotatory |

Data sourced from general principles of the Woodward-Hoffmann Rules. princeton.edu

In the case of the ring-opening of the this compound, the participating system is the sigma bond of the cyclopropane ring, which involves 2 electrons. This fits the '4n + 2' rule where n=0. Therefore, under thermal conditions, the reaction is predicted to proceed via a disrotatory motion. tue.nl In a disrotatory process, the substituents at the termini of the breaking bond rotate in opposite directions (one clockwise, one counter-clockwise). wikipedia.org

This prediction is further refined by the Woodward-Hoffmann-DePuy rule, which applies to the solvolysis of cyclopropyl halides. acs.org This rule explains the torquoselectivity of the reaction, noting that the disrotatory motion occurs in a specific manner to facilitate the departure of the leaving group. The substituents cis to the leaving bromide ion will rotate inwards, while those trans will rotate outwards. This specific rotation allows the electron density of the breaking C-C bond to assist in the cleavage of the carbon-halogen bond from the backside. acs.org

While photochemical (hν) activation of a 2π-electron system would be predicted to follow a conrotatory pathway, the dominant pathway described in the literature for gem-dihalocyclopropanes is the thermally induced, solvolytic disrotatory ring-opening. thieme-connect.comacs.org This process leads to the formation of a stereochemically defined allylic cation, which can then be trapped by nucleophiles. The orbital symmetry is conserved throughout this concerted process, dictating a low-energy pathway for the transformation. princeton.edu

Applications of 1,1 Dibromo 2 2 Bromoethyl Cyclopropane in Advanced Organic Synthesis

A Building Block for Complex Molecular Architectures

The inherent ring strain of the cyclopropane (B1198618) ring and the presence of multiple leaving groups make 1,1-Dibromo-2-(2-bromoethyl)cyclopropane (B6183677) an ideal starting material for the synthesis of complex polycyclic systems. The strategic manipulation of its reactive centers allows for the construction of unique and challenging molecular scaffolds.

Synthesis of Spiropentane (B86408) Derivatives

While direct experimental evidence for the synthesis of spiropentane derivatives from this compound is not extensively documented in readily available literature, the known reactivity of similar gem-dibromocyclopropanes suggests a plausible pathway. The treatment of gem-dibromocyclopropanes with organolithium reagents, such as methyllithium (B1224462), is a well-established method for the generation of cyclopropylidene carbenoids. In the case of this compound, this intermediate could undergo an intramolecular C-H insertion reaction, leading to the formation of a spiropentane skeleton.

This intramolecular cyclization would result in the formation of a bicyclo[2.1.0]pentane system, a class of strained bicyclic compounds. The reaction proceeds through a lithium-halogen exchange followed by the elimination of lithium bromide to generate the highly reactive cyclopropylidene. This intermediate can then insert into one of the C-H bonds of the bromoethyl side chain.

| Reactant | Reagent | Intermediate | Product |

| This compound | Methyllithium | Cyclopropylidene Carbenoid | Bromo-substituted Spiropentane Derivative |

It is important to note that the regioselectivity of the C-H insertion would influence the final structure of the spiropentane derivative.

Generation of Bicyclo[1.1.1]pentane Systems

The synthesis of bicyclo[1.1.1]pentane (BCP) systems, which are highly sought-after motifs in medicinal chemistry and materials science, often utilizes gem-dihalocyclopropane precursors. A prominent example is the synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.orglboro.ac.uk This reaction involves a reductive cyclization using an alkyllithium reagent.

By analogy, it is conceivable that this compound could serve as a precursor for substituted BCPs. The reaction would likely proceed through a series of lithium-halogen exchange and intramolecular cyclization steps. The initial reaction with an alkyllithium reagent would generate a lithiated cyclopropane intermediate, which could then undergo an intramolecular substitution of the bromine on the ethyl side chain to form a bicyclo[1.1.0]butane intermediate. Further reaction could then lead to the formation of the BCP core. However, specific documented examples of this transformation starting from this compound are not readily found in the scientific literature.

Construction of Strained Polycyclic Frameworks

The high reactivity of the gem-dibromocyclopropane moiety allows for its use in the construction of various other strained polycyclic frameworks. The generation of a cyclopropylidene or a cyclopropyl (B3062369) carbenoid from this compound opens up possibilities for intramolecular reactions that can lead to the formation of intricate bicyclic and tricyclic systems. The specific architecture of the resulting polycyclic framework would be dependent on the reaction conditions and the conformation of the starting material.

A Precursor for Diverse Functionalized Derivatives

Beyond its use in constructing complex ring systems, this compound can be derivatized to yield a variety of functionalized compounds, including substituted cyclopropanes, alkenes, and alkanes.

Formation of Substituted Cyclopropanes

The bromine atoms on the cyclopropane ring can be sequentially or simultaneously replaced with other functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents onto the cyclopropane core, leading to a diverse library of functionalized cyclopropane derivatives. For instance, reaction with soft nucleophiles in the presence of a suitable catalyst could lead to the substitution of one or both bromine atoms.

Derivatization to Form Alkenes and Alkanes

The gem-dibromocyclopropane unit can be converted into an alkene through a process known as the Doering-LaFlamme allene (B1206475) synthesis. Treatment with a reducing agent, such as an alkyllithium or magnesium, can lead to the formation of a cyclopropylidene intermediate, which then rearranges to form an allene. In the case of this compound, this would result in a bromo-substituted allene.

Furthermore, the bromine atoms can be removed through reductive dehalogenation to yield the corresponding alkane. This can be achieved using various reducing agents, such as tributyltin hydride or sodium borohydride (B1222165) in the presence of a catalyst. This transformation allows for the synthesis of cyclopropanes with a bromoethyl side chain, which can be further functionalized.

| Starting Material | Transformation | Product Class |

| This compound | Nucleophilic Substitution / Cross-Coupling | Substituted Cyclopropanes |

| This compound | Reductive Rearrangement | Allenes |

| This compound | Reductive Dehalogenation | Alkanes (Cyclopropanes) |

Role in Target-Oriented Synthesis and Natural Product Analogues

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of complex carbocyclic frameworks, particularly those found in natural products. The strategic positioning of multiple reactive bromine atoms allows for selective transformations, including intramolecular cyclizations, to generate bicyclic and polycyclic systems that are core structures of various biologically active molecules.

One of the key synthetic strategies involves the intramolecular cyclization of the bromoethyl side chain onto the gem-dibromocyclopropane ring. This can be initiated through various methods, such as radical-mediated or reductive cyclization pathways. For instance, treatment with a reducing agent like organotin hydrides or certain transition metal complexes can generate a radical at the bromoethyl side chain, which can then attack the cyclopropane ring, leading to the formation of bicyclo[3.1.0]hexane derivatives. This bicyclic system is a key structural motif in a number of natural products, including some terpenes and steroids.

Furthermore, the gem-dibromo functionality can be converted into a cyclopropene (B1174273) in situ, which can then participate in cycloaddition reactions to build more complex polycyclic structures. The bromoethyl group can be envisioned to act as a tether in intramolecular Diels-Alder reactions or other pericyclic processes, enabling the construction of intricate molecular architectures with high stereocontrol.

Below is a table summarizing potential synthetic transformations and the resulting core structures relevant to natural product synthesis:

| Starting Material | Reaction Type | Key Intermediate(s) | Resulting Core Structure | Relevance to Natural Products |

| This compound | Radical Cyclization | Alkyl radical | Bicyclo[3.1.0]hexane | Terpenoids, Sesquiterpenoids |

| This compound | Reductive Cyclization | Organometallic species | Bicyclo[3.1.0]hexane | Steroids, Prostaglandin analogues |

| This compound | Elimination/Cycloaddition | Cyclopropene | Fused polycyclic systems | Alkaloids, Diterpenes |

These synthetic approaches allow for the generation of diverse molecular scaffolds that can be further elaborated to access a wide range of natural product analogues. The ability to construct these complex structures from a relatively simple starting material highlights the synthetic utility of this compound in target-oriented synthesis.

Contribution to Novel Material Precursors (Focus on synthetic utility, not material properties)

The synthetic utility of this compound extends beyond natural product synthesis into the realm of materials science, where it can serve as a precursor to novel carbocyclic structures with unique three-dimensional arrangements. The strained cyclopropane ring, combined with the potential for intramolecular bond formation, allows for the creation of rigid, cage-like molecules and other highly structured organic frameworks.

A significant application lies in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives and other bridged bicyclic systems. While not a direct precursor to BCP itself, the reactivity of the gem-dibromocyclopropane moiety is analogous to that of similar compounds used in the synthesis of [1.1.1]propellane, a key intermediate for BCPs. For example, treatment of this compound with an organolithium reagent can generate a cyclopropylidene carbene. This highly reactive intermediate can undergo intramolecular C-H insertion reactions with the bromoethyl side chain, potentially leading to the formation of novel tricyclic systems.

These rigid, non-planar structures are of interest as building blocks for new materials, including polymers with tailored thermal and mechanical properties, and as scaffolds in medicinal chemistry to create bioisosteres of phenyl rings or tert-butyl groups. The ability to generate such unique three-dimensional structures from a readily accessible starting material underscores the contribution of this compound to the development of novel material precursors.

The following table outlines potential synthetic routes from this compound to valuable material precursors:

| Starting Material | Reagent(s) | Key Transformation | Resulting Precursor Type | Potential Application |

| This compound | Organolithium Reagent | Intramolecular C-H Insertion | Tricyclic Hydrocarbons | Rigid Polymer Building Blocks |

| This compound | Reducing Agent (e.g., Zn, Mg) | Reductive Dehalogenation/Coupling | Dimeric or Oligomeric Structures | Functional Organic Materials |

| This compound | Transition Metal Catalyst | Cross-Coupling Reactions | Functionalized Bicyclic Systems | Scaffolds for Medicinal Chemistry |

The versatility of this compound as a synthetic intermediate provides a foundation for the exploration of new chemical space in the design and synthesis of advanced organic materials.

Advanced Characterization and Computational Studies of 1,1 Dibromo 2 2 Bromoethyl Cyclopropane

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 1,1-Dibromo-2-(2-bromoethyl)cyclopropane (B6183677), offering a detailed perspective on its atomic and molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy allows for an unambiguous determination of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons on the cyclopropane (B1198618) ring and the bromoethyl side chain will have characteristic chemical shifts and coupling patterns. The geminal dibromo-substituted carbon atom significantly influences the electronic environment of the adjacent protons. The protons of the bromoethyl group are anticipated to show a complex splitting pattern due to coupling with each other and with the proton on the cyclopropane ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The carbon atom of the CBr₂ group is expected to be significantly deshielded and appear at a lower field. The chemical shifts of the cyclopropyl (B3062369) carbons and the carbons of the bromoethyl side chain are influenced by the presence of the electronegative bromine atoms. The effect of bromine on the chemical shift of adjacent carbon atoms is a key diagnostic feature. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CBr₂) | - | ~28-35 |

| C2 (CH) | ~1.8-2.2 | ~30-38 |

| C3 (CH₂) | ~1.2-1.7 | ~25-33 |

| C4 (CH₂) | ~3.5-3.9 | ~32-40 |

| C5 (CH₂) | ~2.3-2.7 | ~35-43 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the C-H and C-Br bonds, as well as the cyclopropane ring. The C-H stretching vibrations of the cyclopropane ring and the ethyl chain are expected in the region of 2900-3100 cm⁻¹. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The deformation vibrations of the cyclopropane ring can also provide structural information.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (cyclopropane) | ~3000-3100 |

| C-H stretch (ethyl) | ~2850-2960 |

| CH₂ scissoring | ~1450-1470 |

| Cyclopropane ring deformation | ~1000-1050 |

| C-Br stretch | ~500-700 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). docbrown.info Fragmentation of the molecular ion would likely involve the loss of bromine atoms or the bromoethyl side chain, leading to a series of fragment ions that can be used to deduce the structure of the molecule. The fragmentation pattern provides valuable information about the stability of different parts of the molecule. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-CH₂CH₂Br]⁺ | Loss of the bromoethyl group |

| [C₃H₃Br₂]⁺ | Fragment corresponding to the dibromocyclopropyl cation |

| [C₂H₄Br]⁺ | Fragment corresponding to the bromoethyl cation |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the molecule. Symmetric vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. The C-Br stretching vibrations and the symmetric breathing mode of the cyclopropane ring are expected to be prominent features in the Raman spectrum.

Table 4: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C-H stretch | ~2900-3100 |

| Cyclopropane ring breathing | ~1200-1250 |

| C-C stretch | ~800-1000 |

| C-Br stretch | ~500-700 |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental data and offering insights into aspects that are difficult to study empirically.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Furthermore, DFT can be utilized to explore the molecule's reactivity. By calculating molecular orbitals (such as the HOMO and LUMO), electrostatic potential surfaces, and atomic charges, it is possible to predict sites of electrophilic and nucleophilic attack. Transition state calculations can elucidate reaction mechanisms and predict activation energies for various chemical transformations involving this compound. Such computational studies are invaluable for understanding the stability and reactivity of halogenated cyclopropanes. nih.govresearchgate.net

Modeling of Potential Energy Surfaces and Activation Barriers

Currently, there is no available research that models the potential energy surfaces or calculates the activation barriers for reactions involving this compound. Such studies are crucial for understanding the reactivity and kinetic stability of a compound. They typically involve high-level quantum mechanical calculations to map the energy of the molecule as a function of its geometry, identifying transition states and the energy required to overcome them. Without experimental or theoretical data, any discussion on this topic would be purely speculative and fall outside the scope of scientifically accurate reporting.

Conformational Analysis and Isomer Studies

A detailed conformational analysis of this compound, which would involve identifying the most stable arrangements of its atoms in three-dimensional space and the energy differences between them, has not been documented in the reviewed literature. Similarly, specific studies on the various isomers of this compound are not available. Conformational and isomer studies are fundamental to understanding a molecule's physical and chemical properties, and their absence for this compound represents a gap in the current body of chemical knowledge.

Prediction of Spectroscopic Parameters

There are no published studies that provide predicted spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or infrared (IR) vibrational frequencies, for this compound. Computational prediction of these parameters is a standard method for aiding in the structural elucidation of new compounds. The lack of such data prevents a comparative analysis with potential experimental spectra and a deeper understanding of the molecule's electronic structure and bonding.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of gem-dibromocyclopropanes traditionally involves methods that can be harsh and generate significant waste. Future research is increasingly focused on aligning the synthesis of compounds like 1,1-dibromo-2-(2-bromoethyl)cyclopropane (B6183677) with the principles of green chemistry. This involves the development of methodologies that are more environmentally benign, safer, and more resource-efficient.

Key areas of development include:

Safer Brominating Agents and Solvents: Moving away from hazardous reagents and volatile organic solvents is a primary goal. Research into using aqueous micellar conditions for dibromocyclopropanation reactions is a promising avenue. These methods can reduce the need for organic solvents, leading to easier purification and reduced environmental impact.

Catalytic Systems: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. The development of efficient catalysts, potentially based on earth-abundant metals, for the dibromocyclopropanation of the precursor alkene (4-bromo-1-butene) would significantly improve the atom economy and reduce waste.

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication can lead to faster reaction times and lower energy consumption compared to conventional heating methods.

| Green Chemistry Approach | Potential Advantage | Research Focus |

| Micellar Catalysis | Reduced use of organic solvents, improved reaction rates. | Development of surfactants for efficient dibromocyclopropanation in water. |

| Earth-Abundant Metal Catalysis | Lower cost and toxicity compared to precious metal catalysts. | Investigating iron, copper, or nickel-based catalysts for carbene transfer. |

| Alternative Energy Sources | Faster reactions, lower energy consumption. | Optimization of microwave-assisted and sonochemical synthesis protocols. |

Catalytic Transformations of this compound

The multiple bromine atoms on this compound offer numerous sites for catalytic functionalization. Future research will likely focus on developing selective catalytic transformations that can modify the molecule in a controlled manner.

Selective C-Br Bond Activation: Developing catalysts that can selectively activate one C-Br bond over another would enable stepwise functionalization of the molecule. For instance, a catalyst could be designed to preferentially react with the less sterically hindered bromine on the ethyl side chain or one of the geminal bromine atoms.

Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Future work will likely explore the application of these reactions to introduce a wide range of substituents onto the cyclopropane (B1198618) ring or the ethyl side chain.

Reductive Dehalogenation: Catalytic methods for the selective mono- or di-reduction of the gem-dibromo group can provide access to monobromocyclopropanes or the fully reduced cyclopropane core. Nickel-catalyzed reductions have shown promise in this area. nih.gov

Exploration of Novel Rearrangements and Reactivity Patterns

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various rearrangement reactions. The exploration of these rearrangements could lead to the discovery of novel synthetic pathways to complex molecular architectures.

Ring-Opening Reactions: Treatment of gem-dibromocyclopropanes with organolithium reagents can lead to the formation of allenes via a carbene intermediate. mdpi.com Investigating this reactivity with the bromoethyl side chain could lead to interesting and synthetically useful transformations.

Ring Expansion Reactions: Under certain conditions, gem-dihalocyclopropanes can undergo ring expansion to form larger ring systems. The presence of the bromoethyl group could influence the course of these rearrangements, potentially leading to functionalized cyclobutene (B1205218) or cyclopentene (B43876) derivatives.

Radical-Mediated Transformations: The bromine atoms can serve as handles for initiating radical reactions. These reactions could involve cyclizations, additions, or other transformations that could dramatically alter the molecular scaffold.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reproducibility, and easier scalability. The integration of the synthesis and subsequent transformations of this compound with flow chemistry is a significant area for future development.

Continuous Synthesis: The dibromocyclopropanation reaction to form the target molecule can be adapted to a continuous flow process. nih.gov This would allow for the on-demand generation of the compound, minimizing the need to store potentially reactive intermediates.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. This could be applied to synthesize this compound and then immediately subject it to a subsequent catalytic transformation or rearrangement in a continuous fashion. nih.govresearchgate.net

Automated Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, reagent stoichiometry) to quickly identify the optimal conditions for a given transformation. nih.gov

| Flow Chemistry Application | Benefit | Example Scenario |

| Continuous Synthesis | Enhanced safety, scalability, on-demand production. | Continuous dibromocyclopropanation of 4-bromo-1-butene (B139220) in a microreactor. nih.gov |

| Telescoped Reactions | Increased efficiency, reduced waste. | Synthesis followed immediately by a catalytic cross-coupling reaction in a multi-reactor flow setup. nih.govresearchgate.net |

| Automated Optimization | Rapid identification of optimal reaction conditions. | High-throughput screening of catalysts and ligands for a specific transformation of the title compound. nih.gov |

Advanced Computational Design for Predictive Synthesis

Computational chemistry is becoming an increasingly powerful tool in predicting the outcome of chemical reactions and in the design of new synthetic routes. For a molecule like this compound, computational methods can provide valuable insights.

Reaction Pathway Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways for the synthesis and subsequent reactions of the title compound. This can help in understanding the reaction mechanisms and in predicting the selectivity of different transformations.

Predictive Models for Reactivity: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. nih.govnih.gov Such models could be used to predict the most likely products of a given reaction involving this compound, thereby guiding experimental design. eurekalert.org

In Silico Ligand and Catalyst Design: Computational methods can be used to design new catalysts and ligands with improved activity and selectivity for specific transformations of the target molecule. This can accelerate the discovery of new and more efficient synthetic methods.

Potential for Chiral Synthesis Utilizing Derivatives

The development of methods for the asymmetric synthesis of cyclopropane derivatives is a highly active area of research. While this compound itself is achiral, its derivatives can be chiral, and its use in the synthesis of enantiomerically enriched compounds is a key future direction.

Asymmetric Cyclopropanation: The synthesis of chiral derivatives could be achieved through the use of chiral catalysts for the dibromocyclopropanation of a suitable prochiral alkene.

Kinetic Resolution: A racemic mixture of a chiral derivative of this compound could be resolved through a kinetic resolution process, where one enantiomer reacts faster than the other with a chiral reagent or catalyst.

Desymmetrization: If a prochiral derivative of the title compound can be synthesized, a subsequent desymmetrization reaction using a chiral catalyst could provide access to enantiomerically enriched products.

The exploration of these future research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential as a valuable tool in organic synthesis.

Q & A

Q. What are the common synthetic routes for 1,1-dibromo-2-(2-bromoethyl)cyclopropane in academic research?

- Methodological Answer : The compound can be synthesized via free-radical bromination of cyclopropane precursors. For example, bromination of a substituted cyclopropane (e.g., 2-(2-bromoethyl)cyclopropane) using Br₂ in a non-polar solvent (e.g., CCl₄) under UV light initiates radical chain reactions, yielding multi-brominated derivatives . Alternatively, halogenation of cyclopropane rings via electrophilic addition can be achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Multi-step synthesis may involve cyclopropanation of alkenes with dibromocarbene intermediates, followed by functionalization of the ethyl side chain .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify bromine-induced deshielding effects. For instance, cyclopropane ring protons typically appear as doublets (δ ~1.5–2.5 ppm), while brominated carbons show distinct ¹³C signals (δ ~30–50 ppm) .

- X-ray Crystallography : Determines bond angles and spatial arrangement. Cyclopropane rings often exhibit bond angles near 60°, with bromine substituents influencing torsional strain (e.g., C-Br bond lengths ~1.93 Å) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M⁺ for C₅H₈Br₃: ~327.8 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How do the electron-withdrawing bromine substituents influence the compound’s reactivity in substitution and elimination reactions?

- Methodological Answer : Bromine atoms destabilize the cyclopropane ring via inductive effects , increasing susceptibility to ring-opening reactions. For example:

- Nucleophilic Substitution : Treatment with NaOH/EtOH replaces bromine with -OH, forming diols. Steric hindrance from the 2-bromoethyl group may lead to regioselectivity challenges .

- Elimination : Strong bases (e.g., KOtBu) promote dehydrohalogenation, producing cyclopropene derivatives. The reaction mechanism can be monitored via kinetic isotope effects or DFT calculations to resolve competing pathways .

Q. How can researchers resolve contradictions in structural data (e.g., crystallography vs. computational modeling)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:

- Comparative Analysis : Cross-validate X-ray data (e.g., bond angles) with gas-phase computational models (DFT/B3LYP) .

- Variable-Temperature NMR : Detects conformational flexibility in solution that static crystallographic data may miss .

Q. What are its applications in designing bioactive molecules or functional materials?

- Methodological Answer :

- Medicinal Chemistry : Acts as a rigid scaffold for drug candidates. The bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Polymer Science : Used to synthesize brominated monomers for flame-retardant polymers. Radical polymerization kinetics can be studied using DSC or GPC .

Comparative Analysis Table

| Property | This compound | 2-Bromo-1,1-dimethylcyclopropane | Gem-Dibromocyclopropanes |

|---|---|---|---|

| Synthetic Method | Free-radical bromination or dibromocarbene addition | Bromination of dimethylcyclopropane | Sodium-mediated halogenation |

| Key Reactivity | Ring-opening via substitution/elimination | Selective methyl group bromination | Rearrangement to cyclopropenes |

| Typical Applications | Drug scaffolds, flame retardants | Organic intermediates | Mechanistic studies in small rings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.